Securine a

描述

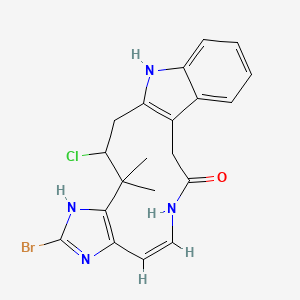

Structure

3D Structure

属性

分子式 |

C20H20BrClN4O |

|---|---|

分子量 |

447.8 g/mol |

IUPAC 名称 |

(10Z)-7-bromo-3-chloro-4,4-dimethyl-6,8,12,22-tetrazatetracyclo[13.7.0.05,9.016,21]docosa-1(15),5(9),7,10,16,18,20-heptaen-13-one |

InChI |

InChI=1S/C20H20BrClN4O/c1-20(2)16(22)10-15-12(11-5-3-4-6-13(11)24-15)9-17(27)23-8-7-14-18(20)26-19(21)25-14/h3-8,16,24H,9-10H2,1-2H3,(H,23,27)(H,25,26)/b8-7- |

InChI 键 |

LFJOPHVFJZMZAO-FPLPWBNLSA-N |

手性 SMILES |

CC1(C(CC2=C(CC(=O)N/C=C\C3=C1NC(=N3)Br)C4=CC=CC=C4N2)Cl)C |

规范 SMILES |

CC1(C(CC2=C(CC(=O)NC=CC3=C1NC(=N3)Br)C4=CC=CC=C4N2)Cl)C |

同义词 |

securine A |

产品来源 |

United States |

Structural Elucidation Methodologies of Securine a

Advanced Spectroscopic Techniques for Securine A Structure Determination

Spectroscopic analysis is fundamental to the structural elucidation of novel natural products. For this compound, a suite of advanced spectroscopic methods was employed to determine its atomic connectivity, molecular weight, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy was the primary tool used to determine the planar structure and relative stereochemistry of this compound. The complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals was achieved through a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including COSY, HSQC, and HMBC.

The structural confirmation of this compound was achieved when the total synthesis was completed, with the NMR data of the synthetic compound matching that of the natural isolate. nsf.gov The chemical shifts, recorded in DMSO-d6, provide a unique fingerprint of the molecule's electronic environment. u-tokyo.ac.jp Key diagnostic signals include those for the indole (B1671886) ring protons, the olefinic protons of the cis-enamide, and the carbons bearing halogens.

Below are the ¹H and ¹³C NMR spectral data for synthetic this compound, which are in agreement with the data reported for the natural product. nsf.govu-tokyo.ac.jp

Interactive Data Table: ¹H NMR Data for this compound (DMSO-d6)

| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| 1-NH | 11.21 | s | |

| 2-H | 7.42 | d | 2.6 |

| 4-H | 7.39 | d | 8.2 |

| 5-H | 6.94 | t | 7.6 |

| 6-H | 7.04 | t | 7.7 |

| 8-H | 6.44 | dd | 11.3, 8.8 |

| 9-H | 6.07 | d | 11.3 |

| 10-H | 4.88 | d | 8.8 |

| 12-H | 7.84 | s | |

| 13-NH | 12.63 | s | |

| 16-Hα | 3.19 | m | |

| 16-Hβ | 2.97 | m | |

| 17-CH3 | 1.62 | s | |

| 18-CH3 | 1.55 | s |

Interactive Data Table: ¹³C NMR Data for this compound (DMSO-d6)

| Position | Chemical Shift (ppm) |

|---|---|

| 2 | 123.9 |

| 3 | 110.1 |

| 3a | 127.1 |

| 4 | 118.6 |

| 5 | 118.9 |

| 6 | 121.2 |

| 7 | 111.4 |

| 7a | 135.9 |

| 8 | 125.1 |

| 9 | 118.7 |

| 10 | 60.6 |

| 12 | 122.9 |

| 13a | 129.1 |

| 15 | 134.4 |

| 16 | 32.1 |

| 17 | 26.6 |

| 18 | 24.3 |

| 19 | 40.5 |

| 20 | 167.3 |

Mass Spectrometry (MS) for Fragmentation Analysis

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) was used to establish the molecular formula of this compound, C20H20BrClN4O. This information is vital as it defines the number of atoms of each element present and allows for the calculation of the degree of unsaturation.

While a detailed fragmentation study has not been published, the analysis of related indole alkaloids suggests a common fragmentation behavior. nih.govwikipedia.org In electrospray ionization tandem mass spectrometry (ESI-MS/MS), fragmentation of the this compound molecular ion would likely involve:

Cleavage of the macrocyclic ring: The large ring can undergo cleavage at various points, particularly at the amide bond or the isoprene (B109036) unit.

Loss of the neopentyl chloride side chain: The C(10)-Cl bond is a potential site for cleavage.

Fission of the imidazole (B134444) ring: The substituted imidazole moiety can undergo characteristic fragmentation.

These fragmentation patterns provide valuable clues that corroborate the structure determined by NMR.

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule, including its absolute stereochemistry. However, obtaining crystals of sufficient quality for analysis can be a significant challenge, especially for complex and conformationally flexible natural products.

To date, a single-crystal X-ray structure of this compound itself has not been reported in the literature. This is often due to difficulties in growing well-ordered crystals. However, in the course of the total synthesis of this compound, the structure of a key, complex synthetic precursor was elucidated using microcrystal electron diffraction (MicroED). nsf.govnih.gov MicroED is a modern cryogenic electron microscopy technique that can determine high-resolution structures from nanocrystals that are far too small for traditional X-ray diffraction methods. nih.gov The successful application of MicroED in this context was instrumental in confirming the relative and absolute stereochemistry of the synthetic intermediate, which ultimately secured the stereochemical assignments in the final this compound molecule. nsf.govchemrxiv.org

Chiral Determination Methods for this compound Stereochemistry

The absolute stereochemistry of naturally occurring this compound has not yet been definitively determined. The original isolation studies reported optical rotation values, a classical method for characterizing chiral compounds, but this does not on its own establish the absolute configuration. chemrxiv.org

The unambiguous determination of stereochemistry has been addressed through asymmetric synthesis. In the 2024 total synthesis by Herzon and colleagues, the absolute stereochemistry was controlled by resolving a key chiral intermediate. chemrxiv.org This was achieved by:

Derivatization: Acylation of the racemic aniline (B41778) intermediate with a chiral derivatizing agent, (S)-(–)-fluorenylethylchloroformate (FLEC-Cl).

Chromatographic Separation: Separation of the resulting diastereomers using preparative-scale chiral high-performance liquid chromatography (HPLC).

By separating the enantiomers of a key building block and carrying them through a series of stereocontrolled reactions, the synthesis provides access to enantiomerically pure this compound. The absolute configuration of the final product is therefore known based on the established chirality of the resolved intermediate.

Computational Chemistry Approaches in this compound Structural Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for corroborating proposed structures and understanding molecular behavior. In the study of this compound, DFT calculations were employed to investigate the thermodynamic relationship between this compound and its isomer, Securamine A. nsf.govchemrxiv.org

Initial reports suggested a reversible, solvent-dependent equilibrium between the two compounds. nsf.gov However, experimental work during the total synthesis suggested the conversion was irreversible. DFT calculations were performed to clarify this discrepancy. The key findings from these computational studies were:

Thermodynamic Stability: The calculations revealed that the ring-opened indole structure of this compound is more than 4 kcal/mol more stable than the pyrroloindoline structure of Securamine A. nsf.govchemrxiv.org

Irreversible Isomerization: This significant energy difference corresponds to an equilibrium ratio that overwhelmingly favors this compound, supporting the experimental observation that the ring-opening is effectively irreversible under thermal conditions. nsf.govu-tokyo.ac.jp

These computational results provided a deeper understanding of the molecule's intrinsic properties, explaining the observed chemical behavior and refining the understanding of its structural dynamics.

Biosynthetic Pathways of Securine a

Identification of Precursors and Elucidation of Biosynthetic Intermediates

Early biosynthetic studies, primarily employing radiolabelled amino acids, successfully identified the fundamental building blocks of the securinine (B1681715) skeleton, to which Securine A belongs. These foundational experiments established that L-lysine and L-tyrosine are the primary precursors. sciety.org Specifically, the piperidine (B6355638) ring (Ring A) of securinine is derived from L-lysine, while the C and D rings originate from L-tyrosine. sciety.org

More recent and detailed investigations, combining chemical synthesis, isotopic labeling, and advanced analytical techniques such as single-cell transcriptomics, have shed light on the key intermediates that form the intricate structure of this compound. researchgate.net

A significant breakthrough in understanding the pathway was the identification of 1-piperideine (B1218934) as the downstream derivative of L-lysine, forming the piperidine ring. researchgate.netnih.gov The biosynthesis of the other portion of the molecule, derived from L-tyrosine, proceeds through an intermediate that has been identified as menisdaurilide (B1221709) . researchgate.netresearchgate.net

The convergence of these two branches of the pathway occurs through the conjugation of 1-piperideine and menisdaurilide, leading to the formation of neosecurinane alkaloids, specifically (–)-virosine A and (–)-virosine B . sciety.orgresearchgate.net These compounds possess a [2.2.2]-bicyclic ring system, which represents a crucial stage prior to the final scaffold rearrangement that characterizes the securinane-type alkaloids. researchgate.netresearchgate.net

The final key intermediates, directly preceding the formation of the securinane core, are the neosecurinanes, which then undergo a critical rearrangement to form allosecurinine (B2590158) and securinine, the latter being structurally very similar to this compound. researchgate.net

| Precursor/Intermediate | Originating Amino Acid | Role in Biosynthesis |

| L-Lysine | L-Lysine | Primary precursor for the piperidine ring (Ring A). sciety.org |

| 1-Piperideine | L-Lysine | Downstream derivative of lysine (B10760008) that forms Ring A. researchgate.netnih.gov |

| L-Tyrosine | L-Tyrosine | Primary precursor for Rings C and D. sciety.org |

| Menisdaurilide | L-Tyrosine | Intermediate derived from tyrosine that conjugates with 1-piperideine. researchgate.netresearchgate.net |

| (–)-Virosine A | L-Lysine and L-Tyrosine | Neosecurinane intermediate formed from the conjugation of 1-piperideine and menisdaurilide. sciety.orgresearchgate.net |

| (–)-Virosine B | L-Lysine and L-Tyrosine | Neosecurinane intermediate formed from the conjugation of 1-piperideine and menisdaurilide. sciety.orgresearchgate.net |

Enzymatic Steps and Catalytic Mechanisms in this compound Biosynthesis

While the complete enzymatic cascade for this compound biosynthesis is still under active investigation, key enzymes that catalyze critical steps in the pathway have been identified, particularly in the later stages of the synthesis.

A pivotal enzymatic step is the scaffold remodeling of the neosecurinane intermediates, (–)-virosine A and (–)-virosine B, into the securinane skeleton of allosecurinine and securinine. This transformation is catalyzed by a sulfotransferase . sciety.orgresearchgate.netresearchgate.net This enzyme mediates a 1,2-amine shift, which is an unexpected role for a sulfotransferase, highlighting their functional diversity in natural product biosynthesis. researchgate.netresearchgate.net The proposed mechanism for this rearrangement involves the chemical activation of the hydroxyl group on the neosecurinane scaffold, leading to the formation of an aziridinium (B1262131) ion intermediate. This is followed by an elimination reaction to yield the characteristic [3.2.1]-bicyclic securinane framework. researchgate.net

Another key enzyme that has been characterized is a berberine (B55584) bridge enzyme (BBE)-like enzyme , designated as FsBBE, isolated from Flueggea suffruticosa. researchgate.netnih.gov This enzyme is responsible for the C-2 and C-3 functionalization of the Securinega alkaloid skeleton. Specifically, FsBBE catalyzes the condensation of allosecurinine with L-ascorbic acid or dehydroascorbic acid. researchgate.netnih.gov The catalytic mechanism of FsBBE is believed to proceed through the formation of a key enamine intermediate , which then undergoes an intermolecular enamine-type addition reaction. researchgate.netnih.govresearchgate.net

The enzymes responsible for the initial steps of the pathway, including the formation of menisdaurilide from L-tyrosine and the conjugation of 1-piperideine with menisdaurilide, are yet to be fully characterized, though a biosynthetic gene for menisdaurilide has been proposed. researchgate.netresearchgate.net

| Enzyme | Substrate(s) | Product(s) | Catalytic Mechanism Highlights |

| Sulfotransferase | (–)-Virosine A, (–)-Virosine B | Allosecurinine, Securinine | Mediates a 1,2-amine shift via a proposed aziridinium ion intermediate. researchgate.netresearchgate.net |

| Berberine Bridge Enzyme (BBE)-like (FsBBE) | Allosecurinine, L-ascorbic acid/dehydroascorbic acid | C-2 and C-3 functionalized Securinega alkaloids | Proceeds through an enamine intermediate followed by an intermolecular enamine-type addition. researchgate.netnih.gov |

Genetic and Metabolic Engineering Approaches for this compound Production

The application of genetic and metabolic engineering to enhance the production of this compound is an area of growing interest, although specific examples in the native producer, Flueggea suffruticosa, are still emerging. The elucidation of the biosynthetic pathway and the identification of key enzymes and their corresponding genes are crucial prerequisites for these approaches.

The identification of the sulfotransferase and the BBE-like enzyme genes provides potential targets for genetic manipulation. researchgate.netresearchgate.netresearchgate.netnih.gov Overexpression of these genes, or the genes encoding enzymes for precursor supply, could potentially lead to increased yields of this compound and its derivatives.

Furthermore, the heterologous expression of the this compound biosynthetic pathway in microbial hosts such as Saccharomyces cerevisiae (yeast) is a promising strategy. Yeast has been successfully engineered to produce other complex alkaloids, and a similar approach could be applied to this compound. This would involve introducing the identified biosynthetic genes into the yeast genome and optimizing the metabolic fluxes to ensure an adequate supply of the precursors, L-lysine and L-tyrosine.

Metabolic engineering strategies in the native plant could involve the use of elicitors, such as methyl jasmonate, which has been shown to upregulate alkaloid biosynthesis in other plant species. Additionally, the development of hairy root cultures of Flueggea suffruticosa could provide a stable and controllable platform for the production of this compound, amenable to metabolic engineering interventions.

While significant progress has been made in understanding the biosynthesis of other plant alkaloids, the application of these advanced genetic and metabolic engineering tools to specifically enhance this compound production is still in its early stages and represents a promising avenue for future research.

Pathway Elucidation Methodologies (e.g., Isotopic Labeling, Gene Knockout/Knockdown)

A combination of sophisticated methodologies has been instrumental in unraveling the biosynthetic pathway of this compound.

Isotopic Labeling: This classical technique has been fundamental in identifying the primary precursors of the Securinega alkaloids. sciety.orgresearchgate.net Feeding experiments using stable isotope-labeled L-lysine and L-tyrosine, followed by analysis of the resulting alkaloids using techniques like mass spectrometry and NMR spectroscopy, confirmed their incorporation into the securinine skeleton. researchgate.net More recent studies have utilized stable isotope-labeled candidate intermediates to trace their progression through the pathway and identify downstream products. researchgate.netresearchgate.net For instance, feeding with ¹³C₂-labeled (–)-virosine B and observing the formation of ¹³C₂-securinine provided direct evidence for the precursor-product relationship and the role of the sulfotransferase. researchgate.net

Gene Knockout/Knockdown: While specific examples of gene knockout or knockdown studies in Flueggea suffruticosa for the this compound pathway are not yet widely reported, this powerful technique is a logical next step for functional genomics in this system. By silencing the expression of candidate genes, such as the one encoding the sulfotransferase or the BBE-like enzyme, researchers can definitively establish their in vivo function in the biosynthetic pathway. A resulting decrease or complete absence of this compound or its intermediates upon gene silencing would provide strong evidence for the gene's role. Techniques like CRISPR/Cas9-mediated gene editing are becoming increasingly applicable in non-model plants and hold great promise for validating the function of the remaining uncharacterized genes in the this compound pathway.

Chemically Guided Single-Cell Transcriptomics: This cutting-edge approach has been pivotal in identifying the enzymes involved in the later stages of securinine biosynthesis. researchgate.netresearchgate.net By analyzing the gene expression profiles of individual cells in Flueggea suffruticosa, researchers were able to identify specific cell types where the biosynthetic genes were highly expressed. researchgate.net This technique, combined with chemical knowledge of the biosynthetic intermediates, allowed for the targeted identification of the sulfotransferase responsible for the key scaffold remodeling step. researchgate.netresearchgate.net

These methodologies, used in concert, provide a powerful toolkit for the complete elucidation of complex biosynthetic pathways like that of this compound, from the initial precursors to the final intricate natural product.

Total Synthesis Strategies for Securine a and Its Analogues

Seminal Total Syntheses of Securine A

The initial efforts to synthesize this compound laid the groundwork for future studies, establishing key strategic approaches to its tetracyclic core.

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.in In the context of this compound, a prominent retrosynthetic strategy visualizes the molecule as a combination of two primary heterocyclic subunits: a pyrroloindole and an imidazole (B134444). pnas.org These units are linked into a macrocycle by an isoprene (B109036) tether and an enamide moiety.

Key strategic disconnections in this approach include:

Macrocycle Opening: The macrocyclic ring is opened to separate the two main heterocyclic components.

Late-Stage Introduction of Sensitive Groups: The strategy anticipates the late-stage installation of chemically sensitive functionalities. For instance, the elimination-prone C(10) neopentyl chloride can be introduced via direct chlorination of a corresponding alcohol precursor. pnas.org Similarly, the sensitive enamide group is planned to be generated from a C(2)-C(3) amido-alcohol. pnas.org

Subunit Simplification: The pyrroloindole core is traced back to an internal alkyne, while the imidazole unit is envisioned to derive from the condensation of formamide (B127407) with an α-bromo ketone. pnas.org

An alternative strategy focused on coupling a lithiated indole (B1671886) with an epoxide to form a key neopentyl alcohol intermediate, though this approach proved challenging in model studies. psu.edu This led to a revised plan based on coupling an indole ester with an advanced imidazole aldehyde intermediate. psu.edu

Achieving the correct three-dimensional arrangement of atoms (stereochemistry) is a critical challenge in the synthesis of complex natural products like this compound. While specific enantioselective total syntheses of this compound are not detailed in the provided research, strategies employed for closely related Securinega alkaloids highlight relevant approaches.

For instance, the enantioselective total synthesis of (-)-secu'amamine A, a rearranged Securinega alkaloid, was accomplished using D-proline as the source of chirality. nih.govbohrium.com This "chiral pool" approach uses a readily available, enantiomerically pure natural product as a starting material to control the stereochemistry of the final product. Key steps in this synthesis that ensured stereocontrol included a stereoselective conjugate addition to form the indolizidine core. nih.govbohrium.com

Another common strategy involves palladium-catalyzed enantioselective allylation, which has been successfully used in the synthesis of other representative Securinega alkaloids like securinine (B1681715) and (-)-norsecurinine. nih.gov In such approaches, a chiral phosphine (B1218219) ligand is used to influence the stereochemical outcome of the reaction, allowing for the synthesis of either enantiomer of the target molecule by simply choosing the corresponding enantiomer of the ligand. nih.gov Ring-closing metathesis is another powerful tool employed to construct the complex ring systems of these alkaloids with high stereocontrol. nih.govrsc.org

In the synthetic efforts toward the this compound macrocycle, one reported sequence to construct a key azido (B1232118) lactone intermediate, which contains the complete carbon skeleton of this compound, demonstrated notable efficiency. pnas.org This sequence highlights the practical considerations in developing a viable synthetic pathway.

| Synthesis Target | Number of Steps | Overall Yield | Average Yield per Step | Reference |

| Key Azido Lactone Intermediate for this compound | 17 | 6.3% | 85% | pnas.org |

| (-)-Norsecurinine | 9 | 14% | Not Stated | nih.gov |

| Securinine | 10 | 20% | Not Stated | nih.gov |

| (-)-Secu'amamine A | 15 | ~9% | Not Stated | nih.govbohrium.com |

| (-)-Securinine | 18 | 16% | Not Stated | rsc.org |

This table presents efficiency data for the synthesis of key intermediates for this compound and for the completed syntheses of related Securinega alkaloids to provide a comparative context.

Divergent Syntheses of this compound Derivatives and Analogues

A divergent synthesis strategy uses a common intermediate to produce a variety of structurally related compounds. nih.gov This is a powerful approach for creating analogues of a natural product to explore structure-activity relationships or develop new therapeutic agents.

Late-stage functionalization involves modifying a complex molecule, such as the completed core of this compound, in the final steps of a synthesis. nih.gov This approach allows for the rapid creation of a library of derivatives from a common advanced intermediate.

For the broader Securinega alkaloid family, late-stage oxidative modifications have been a key strategy for accessing more complex, highly-oxidized members. nih.gov For example, methods have been developed for oxidative transformations at the N1 and C2-C4 positions of the core structure, which are common sites of biosynthetic oxidation. nih.gov A notable example is the development of a VO(acac)₂-mediated oxidation. nih.gov Such methodologies, if applied to the this compound core, would enable the synthesis of novel analogues with diverse oxygenation patterns. Another approach involves a single-atom skeletal editing strategy, which has been used to transform the securinane skeleton into the norsecurinane skeleton, demonstrating how the core structure can be modified at a late stage. frontiersin.org

The pursuit of the total synthesis of this compound and its relatives has spurred the development of new chemical reactions and strategies. These novel methods often provide more efficient or elegant solutions for constructing the challenging architectural features of the molecule.

Key examples include:

Tandem Reactions: In an approach to the this compound core, a tandem three-component coupling based on the Cacchi indole synthesis was explored. pnas.org Although it was not ultimately used in the final route, this exploration aimed to streamline the synthesis by forming multiple bonds in a single operation.

Cross-Coupling Strategies: A complementary strategy for synthesizing dimeric Securinega alkaloids involved a Stille cross-coupling to form the key C12-C15' linkage, followed by a conjugate reduction to control the stereochemistry. nih.gov

Photoredox Catalysis: A second-generation synthesis of a related alkaloid utilized a visible-light-mediated, copper-catalyzed cross-dehydrogenative coupling (CDC) between an aldehyde and an electron-deficient olefin, significantly shortening the synthetic sequence. nih.gov

These new methodologies not only facilitate the synthesis of the target molecules but also enrich the broader field of organic chemistry with new tools for building complex molecular structures.

Biomimetic Syntheses of this compound

Biomimetic synthesis, a strategy that emulates nature's biosynthetic pathways, has proven to be a powerful approach for the total synthesis of complex natural products like this compound. These strategies often lead to more efficient and elegant synthetic routes by drawing inspiration from the proposed biosynthetic precursors and transformations. The biosynthesis of the tetracyclic core of Securinega alkaloids is understood to originate from the amino acids lysine (B10760008) and tyrosine. nih.govresearchgate.net Lysine serves as the precursor to the piperidine (B6355638) ring (A-ring), while tyrosine is the progenitor of the C and D rings. nih.govresearchgate.net This understanding has paved the way for synthetic chemists to devise strategies that mimic these fundamental biological constructions.

A notable bio-inspired total synthesis campaign successfully produced twelve Securinega alkaloids, showcasing the efficacy of a divergent strategy rooted in alternative biosynthetic hypotheses. nih.gov This approach not only enabled the efficient synthesis of a range of these natural products but also led to the structural reassignment of (+)-virosine B and (-)-episecurinol A. nih.gov

Recent research into the biosynthesis of C-2 and C-3 functionalized Securinega alkaloids has identified a key enamine intermediate. acs.orgbohrium.comfigshare.com This discovery was made during the investigation of fluesuffine A, a derivative with a complex heptacyclic ring system. acs.orgbohrium.comfigshare.com A berberine (B55584) bridge enzyme (BBE)-like enzyme, named FsBBE, was found to catalyze the condensation of allosecurinine (B2590158) with L-ascorbic acid or dehydroascorbic acid. acs.orgbohrium.comfigshare.com The catalytic mechanism of FsBBE confirmed the existence of the proposed enamine intermediate, which is considered a crucial branching point for the diversification of Securinega precursors at the C-2 and C-3 positions. acs.orgbohrium.com This insight into the enzymatic synthesis opens new avenues for biomimetic and biocatalytic production of diverse Securinega alkaloid derivatives. acs.org

Furthermore, bioinspired synthetic endeavors have been directed towards oxidized Securinega alkaloids, such as the pentacyclic fluvirosaones A and B. kaist.ac.kr These efforts have led to new insights into the biogenetic pathways of these natural products, including the unprecedented skeletal rearrangement of the indolizidine core within the Securinega alkaloid framework. kaist.ac.kr Such studies highlight the synergistic relationship between biosynthetic research and synthetic chemistry, where synthetic efforts can help to elucidate and confirm proposed biogenetic pathways.

The development of synthetic routes that provide access to functionalized analogues of Securinega alkaloids is also an active area of research. For instance, a total synthesis of 4α-hydroxyallosecurinine and securingine F was achieved, where the C4-hydroxyl group is envisioned as a handle for biofunctional derivatizations. thieme.dethieme-connect.com While not strictly biomimetic in its entirety, this work acknowledges the importance of accessing analogues with strategic functional groups that could be useful for further studies.

Mechanism of Action Studies of Securine a at the Molecular and Cellular Level

Identification of Molecular Targets for Securine A in vitro

Research into the molecular targets of this compound has focused on its interaction with key components of neurotransmission, including receptors and ion channels.

The principal molecular target identified for this compound is the γ-aminobutyric acid type A (GABA-A) receptor. nih.govnih.govjohnshopkins.edu GABA-A receptors are ligand-gated ion channels that mediate the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. This compound acts as a selective antagonist at these receptors. nih.gov

Equilibrium binding assays have demonstrated that this compound and its analogue, dihydrosecurinine, competitively inhibit the binding of radiolabeled GABA ([3H]GABA) to rat brain membranes. nih.gov These studies indicate a direct interaction with the GABA binding site on the receptor complex. The potency of this inhibition has been quantified, showing an IC50 value of approximately 50 μM for both securinine (B1681715) and dihydrosecurinine, which is about seven times less potent than the classic GABA-A antagonist, bicuculline. nih.gov

Further binding assays have confirmed the selectivity of this compound. It was found to be inactive as an inhibitor of bicuculline-insensitive GABA binding, as well as at benzodiazepine, cholinergic muscarinic, and beta-adrenergic receptors, highlighting its specific action on the GABA-A receptor recognition site. nih.gov

| Compound | IC50 (μM) | Relative Potency vs. Bicuculline |

|---|---|---|

| Securinine | ~50 | ~7x less potent |

| Dihydrosecurinine | ~50 | ~7x less potent |

| Allosecurinine (B2590158) | >1000 | Significantly less potent |

| Virosecurinine | >1000 | Significantly less potent |

| Bicuculline | ~7.14 (Calculated) | Reference Compound |

Currently, there is a notable lack of specific research in the scientific literature detailing the direct inhibition or activation of enzymes by this compound. Its primary and most well-documented mechanism of action is receptor antagonism rather than direct modulation of enzymatic activity. Studies have focused on its effects on receptor-mediated signaling pathways, and comprehensive enzyme inhibition profiling for this compound is not widely reported.

The primary mechanism by which this compound modulates ion channels is a direct consequence of its antagonism at the GABA-A receptor. The GABA-A receptor is a ligand-gated chloride ion channel. By binding to the receptor, this compound prevents GABA from opening the channel, thereby blocking the influx of chloride ions into the neuron. nih.gov

Extracellular electrophysiological studies on neurons in the cat spinal cord have provided functional evidence for this modulation. In these experiments, securinine and dihydrosecurinine effectively blocked the inhibitory action of GABA, which is mediated by chloride conductance, while having no effect on the inhibitory action of glycine. nih.gov This demonstrates a selective antagonism that results in the modulation of the GABA-A receptor's ion channel activity. There is currently no significant evidence to suggest that this compound directly modulates other classes of ion channels, such as voltage-gated sodium, potassium, or calcium channels, independent of its activity at the GABA-A receptor.

Cellular Pathway Perturbations Induced by this compound in vitro

This compound has been shown to perturb several cellular pathways, primarily those involved in cell stress, immune response, and cell cycle regulation.

In vitro studies have revealed that this compound can influence key cell signaling cascades. In human HeLa cells, (-)-Securinine was found to stimulate the activity of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.gov The ERK1/2 pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade, which regulates processes such as cell proliferation, differentiation, and survival. Furthermore, in the same cell line, this compound was shown to increase the activity of caspase-9 and caspase-3/7, key executioner enzymes in the apoptotic signaling cascade, suggesting it can induce programmed cell death. nih.gov

This compound also demonstrates effects on immune cell signaling. It has been identified as a novel macrophage agonist that can induce macrophage activation through a Toll-like receptor (TLR)-independent pathway. researchgate.net This activation leads to downstream signaling events, including the secretion of the pro-inflammatory cytokine Interleukin-8 (IL-8), the downregulation of the cell adhesion molecule L-selectin, and the upregulation of the integrin CD11b and Major Histocompatibility Complex (MHC) Class II antigens. researchgate.net These effects indicate a significant perturbation of signaling pathways that govern macrophage function and innate immune responses.

The direct effects of this compound on the modulation of core cellular metabolic pathways, such as glycolysis or mitochondrial respiration, have not been extensively studied. The existing body of research has primarily focused on the neuroexcitatory and cytotoxic effects of the compound, which are linked to receptor antagonism and the induction of apoptotic signaling cascades. Consequently, specific data from in vitro studies detailing the impact of this compound on cellular energy metabolism are not available in the current scientific literature.

Advanced Cellular Imaging and Proteomic Approaches to Elucidate this compound Effects

The intricate mechanisms through which the tetracyclic alkaloid this compound exerts its biological effects at the cellular level remain an area of active investigation. While traditional biochemical and pharmacological assays have provided foundational knowledge, the application of advanced analytical techniques is poised to offer a more comprehensive understanding of its molecular interactions and downstream cellular consequences. Specifically, advanced cellular imaging and proteomic approaches hold significant potential to visualize the subcellular journey of this compound and to unravel the complex network of proteins that are influenced by its presence. However, a review of the current scientific literature indicates a notable gap in the application of these sophisticated methods directly to the study of this compound. This section will, therefore, explore the potential of these techniques and present hypothetical applications based on the known biological activities of this compound, thereby outlining a roadmap for future research endeavors.

Advanced cellular imaging techniques, such as confocal and fluorescence microscopy, enable the visualization of subcellular structures and the localization of specific molecules with high resolution. washington.edunih.govnih.govnih.gov These methods could be instrumental in tracking the cellular uptake and intracellular distribution of this compound. For instance, by chemically modifying this compound with a fluorescent tag, its journey across the cell membrane and accumulation in specific organelles could be monitored in real-time in living cells. Such studies would provide invaluable insights into whether this compound has specific subcellular targets.

Furthermore, these imaging modalities can be employed to observe the morphological changes induced by this compound. Given that this compound is known to induce apoptosis, fluorescence microscopy could be used to visualize key apoptotic events, such as chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies, using specific fluorescent dyes. researchgate.net Moreover, the impact of this compound on the cellular cytoskeleton, which plays a crucial role in cell structure, motility, and division, could be assessed by staining for key cytoskeletal proteins like actin and tubulin.

Proteomics, the large-scale study of proteins, offers a powerful and unbiased approach to identify the molecular targets of a compound and to understand its impact on global protein expression. researchgate.net Mass spectrometry-based quantitative proteomics, for example, could be employed to compare the proteomes of cells treated with this compound against untreated control cells. nih.gov This would allow for the identification of proteins that are either upregulated or downregulated in response to the compound, providing a comprehensive overview of the cellular pathways that are affected.

A targeted proteomics approach, such as affinity purification coupled with mass spectrometry, could be utilized to directly identify the protein binding partners of this compound. curirx.comresearchgate.net In this experimental setup, a modified version of this compound would be used as "bait" to pull down its interacting proteins from a cell lysate. The identification of these binding partners would be a critical step in elucidating its direct mechanism of action.

To illustrate the potential data that could be generated from such studies, the following interactive data tables present hypothetical findings from advanced cellular imaging and proteomic analyses of this compound-treated cancer cells.

Table 1: Hypothetical Data from Advanced Cellular Imaging of this compound-Treated Cells

| Imaging Technique | Cellular Component/Process Observed | Hypothetical Findings in this compound-Treated Cells | Potential Interpretation |

| Confocal Microscopy | Subcellular localization of fluorescently-labeled this compound | Accumulation in the cytoplasm with some concentration around the mitochondria. | Suggests potential interaction with cytoplasmic or mitochondrial proteins. |

| Fluorescence Microscopy | Cytoskeletal integrity (Actin staining) | Disruption of actin filaments and loss of stress fibers. | Indicates that this compound may interfere with cytoskeletal dynamics, potentially affecting cell motility and division. |

| Live-Cell Imaging | Mitochondrial membrane potential (e.g., using JC-1 dye) | Decrease in mitochondrial membrane potential over time. | Consistent with the induction of the intrinsic apoptotic pathway. |

| High-Content Imaging | Nuclear morphology (DAPI staining) | Increased incidence of condensed and fragmented nuclei. | Quantitative evidence of apoptosis induction. |

Table 2: Hypothetical Data from Quantitative Proteomic Analysis of this compound-Treated Cells

| Protein Identified | Fold Change (Treated vs. Control) | Cellular Function | Implication for this compound's Mechanism of Action |

| Caspase-3 | +3.5 | Executioner caspase in apoptosis | Activation of the apoptotic cascade. |

| Bcl-2 | -2.8 | Anti-apoptotic protein | Downregulation promotes apoptosis. |

| Cyclin D1 | -4.2 | Cell cycle progression | Inhibition of cell cycle, leading to cell growth arrest. |

| GABA-A Receptor Subunit Alpha-1 | -2.1 | Neurotransmitter receptor | Consistent with known GABA receptor antagonism. |

| Heat Shock Protein 90 (HSP90) | +2.5 | Protein folding and stability | Cellular stress response. |

Structure Activity Relationship Sar Studies of Securine a

Design and Synthesis of Securine A Analogs for SAR

Specific details on the design and synthesis of analogs of this compound (CID 10765853) specifically for SAR studies were not found in the search results.

Pharmacophore Identification and Key Structural Motifs for Activity

Information regarding the identification of a pharmacophore for this compound (CID 10765853) or the key structural motifs responsible for its activity is not available from the conducted searches. While the concept of pharmacophores in SAR studies is a recognized approach to identify essential molecular features for biological activity, its application specifically to this compound is not detailed in the provided search results.

Computational SAR Modeling and Cheminformatics Approaches

Details on computational SAR modeling or cheminformatics approaches applied specifically to this compound (CID 10765853) were not found in the search results. Cheminformatics and computational methods are widely used in drug discovery and SAR analysis to predict activity and guide compound design, but their specific application to this compound is not documented in the retrieved information.

Pharmacological Activities of Securine a Mechanistic in Vitro Focus

Neuropharmacological Activities: Molecular and Cellular Mechanisms in vitro

In vitro studies investigating the neuropharmacological activities of compounds often focus on their interactions with neurotransmitter systems and ion channels, as well as their effects on neuronal viability and function. While the provided search results discuss neuropharmacology in general and the mechanisms of other compounds on neuronal systems jst.go.jpresearchgate.netnih.govnih.govfrontiersin.org, specific in vitro molecular and cellular mechanisms of Securine A's neuropharmacological activity are not detailed within these results. Neuropharmacological studies can involve assessing the impact of a compound on neurotransmitter release, receptor binding, enzyme activity involved in neurotransmitter synthesis or degradation, and ion channel modulation in isolated neurons or brain slices. Such studies aim to understand how a compound might influence neuronal communication and function at a fundamental level.

Antiproliferative and Cytotoxic Activities in Cell Lines: Mechanistic Studies

This compound has been investigated for its antiproliferative and cytotoxic effects in various cancer cell lines. These studies aim to understand how the compound inhibits cell growth and induces cell death at a mechanistic level. In vitro assays commonly employed include MTT assays to measure cell viability and proliferation, as well as techniques like Annexin V-FITC staining, caspase activity measurements, and Western blotting to probe mechanisms such as apoptosis induction, cell cycle arrest, and the modulation of key regulatory proteins like Bax and Bcl-2. frontiersin.orgnih.govresearchgate.netresearchgate.netbiolifesas.orgresearchgate.netturkjps.org

Research findings on the antiproliferative and cytotoxic activities of various compounds in cancer cell lines highlight several common mechanisms. These include the induction of apoptosis, characterized by nuclear DNA fragmentation and the activation of caspases (e.g., caspases 3 and 7). frontiersin.orgresearchgate.net Modulation of proteins involved in the intrinsic apoptotic pathway, such as up-regulation of Bax and down-regulation of Bcl-2, has also been observed. frontiersin.orgresearchgate.net Additionally, some compounds have been shown to induce cell cycle arrest, affecting the progression of cells through different phases like G1, S, and G2/M. nih.govresearchgate.net Inhibition of cancer cell migration and invasion, accompanied by the down-regulation of related gene expressions like VEGF-A and CXCL-12, represents another investigated mechanism. frontiersin.org

While the provided search results discuss these mechanisms in the context of other compounds and plant extracts frontiersin.orgnih.govresearchgate.netresearchgate.netbiolifesas.orgresearchgate.netturkjps.org, specific data tables detailing this compound's effects on IC50 values, apoptosis rates, or protein expression levels in various cell lines were not found within the search results.

Antiviral Activities: Molecular and Cellular Mechanisms

The investigation of antiviral activities in vitro involves exposing host cells and viruses to a compound and assessing its impact on different stages of the viral replication cycle. These stages can include viral entry, replication, protein synthesis, assembly, and release. Mechanistic studies utilize techniques such as monitoring viral protein synthesis, assessing the nuclear transport of viral components, and evaluating virus budding and release. nih.govscielo.sa.crredhillbio.comnih.gov

The provided search results discuss the in vitro antiviral activity and mechanisms of action of other compounds, such as pentagalloylglucose (B1669849) (PGG) which showed inhibition of influenza A virus (IAV) by interacting with viral hemagglutinin and reducing virus budding and release nih.gov, and extracts from Chamaecrista nictitans which inhibited herpes simplex virus by affecting virus attachment and secondary transcription scielo.sa.cr. Another study on Edible Bird's Nest (EBN) demonstrated antiviral activity against IAV by inhibiting neuraminidase and decreasing viral gene copy number nih.gov. However, specific in vitro molecular and cellular mechanisms of this compound's antiviral activity are not detailed in the provided search results.

Anti-inflammatory Activities: Cellular Signaling Pathways

In vitro studies of anti-inflammatory activities often focus on the compound's ability to modulate cellular signaling pathways in immune cells, such as macrophages, that are involved in the inflammatory response. Key pathways investigated include the NF-κB and MAPK signaling pathways, which play crucial roles in the production of pro-inflammatory mediators like nitric oxide (NO), reactive oxygen species (ROS), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). frontiersin.orgmdpi.comresearchgate.netnih.gov

Research on other compounds has shown that anti-inflammatory effects can be mediated by inhibiting the activation and nuclear translocation of NF-κB, as well as decreasing the phosphorylation of proteins in the MAPK pathway. frontiersin.org Some compounds also attenuate the production of inflammatory messengers like NO, ROS, and pro-inflammatory cytokines. frontiersin.orgmdpi.com

While the provided search results highlight these common anti-inflammatory mechanisms and pathways frontiersin.orgmdpi.comresearchgate.netnih.gov, specific in vitro cellular signaling pathways modulated by this compound in the context of anti-inflammatory activity are not detailed within these results.

Other Emerging Biological Activities and Their Underlying Mechanisms in vitro

Beyond the more established areas, research may uncover other emerging biological activities of this compound in vitro, followed by investigations into their underlying mechanisms. These could involve effects on various cellular processes not covered in the previous sections, such as autophagy, ferroptosis, or specific enzymatic activities. The provided search results mention the role of securin (a different protein, not this compound) in regulating separase activity during cell division by blocking substrate binding nih.govnih.govplos.orgportlandpress.combolandlab.org, which is a distinct biological mechanism related to cell cycle control. However, specific emerging biological activities and their in vitro mechanisms pertaining to this compound are not detailed in the provided search results.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 10765853 nih.gov |

| Securin | - |

| Separase | - |

| Cohesin | - |

| Scc1 | - |

| Rec8 | - |

| Meikin | - |

| CDK1 | - |

| Cyclin B | - |

| Cks1 | - |

| SGO2 | - |

| MAD2 | - |

| APC/C | - |

| Cdc20 | - |

| Cdh1 | - |

| Emi1 | - |

| MTT | - |

| Annexin V-FITC | - |

| Propidium Iodide | - |

| Bax | - |

| Bcl-2 | - |

| Smac/Diablo | - |

| Alox-5 | - |

| VEGF-A | - |

| CXCR4 | - |

| CXCL12 | - |

| PARP | - |

| Gallic acid | - |

| Reactive Oxygen Species (ROS) | - |

| Nitric Oxide (NO) | - |

| Tumor Necrosis Factor-α (TNF-α) | - |

| Interleukin-6 (IL-6) | - |

| Interleukin-1β (IL-1β) | - |

| Inducible Nitric Oxide Synthase (iNOS) | - |

| Cyclooxygenase-2 (COX-2) | - |

| NF-κB | - |

| MAPK | - |

| IKK | - |

| IκB | - |

| AP-1 | - |

| STAT1 | - |

| STAT6 | - |

| IRF-4 | - |

| IRF-5 | - |

| PPARγ | - |

| KLF4 | - |

| PI3K/AKT | - |

| PGG (Pentagalloylglucose) | - |

| Hemagglutinin | - |

| NP (Nucleoprotein) | - |

| Chamaecrista nictitans extract | - |

| Acyclovir | 135398510 |

| EBN (Edible Bird's Nest) | - |

| Neuraminidase | - |

| NS1 | - |

| IAV (Influenza A Virus) | - |

| Herpes Simplex Virus | - |

| AMPA receptor | - |

| NMDA receptor | - |

| Glutamate (B1630785) receptor | - |

| Kaitocephalin | - |

| Dysiherbaine | - |

| Neodysiherbaine A | - |

| Separase-securin complex | - |

| Separase-CDK1-cyclin B1-Cks1 complex | - |

| Cohesin complex | - |

| Smc1 | - |

| Smc3 | - |

| Scc1/Rad21 | - |

| Meiotic cohesin subunit Rec8 | - |

| Shugoshin 2 (SGO2) | - |

| MAD2 | - |

| Anaphase Promoting Complex/Cyclosome (APC/C) | - |

| Cdc20 | - |

| Sunitinib | 6476438 |

| Betulonic acid (BTA) | 64972 |

| 3-oxours-12-en-28-oic acid (OEA) | 119426 |

| p53 | - |

| Caspase 9 | - |

| Caspase 3 | - |

| Rb protein | - |

| Oleuropein | 5280445 |

| Hydroxytrizole (HT) | - |

| Toll-like receptor (TLR) | - |

| TLR4-MD-2 heterodimer | - |

| Dexamethasone | 5742 |

| Oleanolic acid | 10484 |

| Moretenol | 183835 |

| Betulin | 72320 |

| Lupenone | 119723 |

| Lupeol | 25940 |

| Isovitexin | 107811 |

| Epigallocatechin | 65064 |

| Vitexin | 5280441 |

| Ficus deltoidea L. extracts | - |

| Toona sinensis | - |

| Phyllanthus amarus Schum. & Thonn. | - |

| Heliotropium bacciferum | - |

| Methyl lineoleate | 5362538 |

| Linoleic acid | 5280450 |

| 3′-Acetyllycopsamine | - |

| Garlic extract | - |

| Thiosulfinate derivatives | - |

| Olive Leaf Extracts (OLEs) | - |

| H4IIE cells | - |

| Clone-9 cells | - |

| ATP | 5957 |

| Acridine orange | 7414 |

| Ethidium bromide | 446055 |

| Interleukin 1-beta (IL-1β) | - |

| Interleukin-6 (IL-6) | - |

| Tumor necrosis factor alpha | - |

| Quinazolinones | 16009 |

| Nicotinonitriles | - |

| Carbazole-chromene hybrids | - |

| Cholinesterase inhibitors | - |

| Quinazolinone-pyrazole hybrids | - |

| α-glucosidase | - |

| Acarbose | 25878 |

| Chromene-carbazole hybrids | - |

| Cholinesterase | - |

| Ca2+ | - |

| NMDARs | - |

| Glu | - |

| Amphetamine (AMPH) | 3003 |

| Kv7 channels | - |

| VTA dopamine (B1211576) neuron | - |

| Potassium efflux | - |

| Lithium | 3028169 |

| GSK-3β | - |

| Kv7.2/Kv7.3 subunits | - |

| Kv7.1 | - |

| PKCβ-DAT pathway | - |

| Protein kinase C (PKC) | - |

| Dopamine transporter (DAT) | - |

| TAAR1 receptor | - |

| Gαi | - |

| cAMP | 6076 |

| Serotonergic (5-hydroxytryptamine—5-HT) system | - |

| Dorsal raphe nucleus | - |

| Median raphe nucleus | - |

| Thalamus | - |

| Hypothalamus | - |

| Striatum | - |

| Hippocampus | - |

| Prefrontal cortex | - |

| Sleep-wake cycles | - |

| Emotional processing | - |

| Impulse control | - |

| Metabolic inhibition | - |

| Monoamine oxidase (MAO) | - |

| DOPAC | 949 |

| MAO polymorphisms | - |

| D2 receptor | - |

| Mesolimbic system | - |

| D1 receptor | - |

| Dopaminergic system | - |

| Ventral tegmental area | - |

| Nucleus accumbens | - |

| Motor control | - |

| Reward circuitry | - |

| G-protein coupled receptors | - |

| M-FISH | - |

| Nocodazole | 44061 |

| Separase auto-cleavage products | - |

| Scc1 cleavage | - |

| Human securin (hSecurin) | - |

| APC/CCDC20 pathway | - |

| Cdk1 phosphorylation | - |

| Shugoshin | - |

| Centromere-specific cohesin | - |

| Sister chromatid separation | - |

| Mitotic checkpoint arrest | - |

| PP2A | - |

| B56 subunit | - |

| Cyclin B1 | - |

| CCC complex | - |

| TPR-like domain | - |

| C-terminal protease domain | - |

| Pseudosubstrate motifs | - |

| Cdk1-cyclin B1-Cks1 complex | - |

| Scc1 (RAD21) | - |

| Mitotic cyclins | - |

| Ubiquitin-proteasome pathway | - |

| CDC20 | - |

| CDH1 | - |

| EMI1 | - |

| Mitotic checkpoint complex (MCC) | - |

| Phosphorylated serine- or threonine-residues | - |

| HeLa cells | - |

| Anaphase onset | - |

| Mitotic spindle function | - |

| E3 ligase APC/C | - |

| Priming events | - |

| Non-consensus CDK1 motifs | - |

| STAG2/SA2 | - |

| Second cleavage site | - |

| Separase-securin | - |

| Separase-Cdk1-cyclin B1-Cks1 | - |

| Cryo-electron microscopy | - |

| Enzyme–substrate interactions | - |

| Inhibition | - |

| Structural biology | - |

| Cancer | - |

| Cell cycle | - |

| Growth & Proliferation | - |

| Enzymology | - |

| Post-Translational Modifications | - |

| Sister chromatids | - |

| Mitosis | - |

| Meiosis | - |

| DNA damage repair | - |

| Centrosome disengagement | - |

| Centrosome duplication | - |

| Spindle stabilization | - |

| Spindle elongation | - |

| Cysteine protease | - |

| Cohesin ring | - |

| Smc1 | - |

| Smc3 | - |

| Scc1 | - |

| DNA loop extrusion | - |

| Chromosome segregation | - |

| Proteasome pathway | - |

| KEN/D-boxes | - |

| Substrate binding | - |

| Chaperone | - |

| Catalytic activity | - |

| Proteolytic activity | - |

| Ubiquitination | - |

| Autocleavage | - |

| Phosphorylation | - |

| Prolyl isomerization | - |

| CDK binding | - |

| APC/C mediated securin ubiquitination | - |

| APC/C depletion | - |

| Securin depletion | - |

| Non-degradable securin | - |

| Exocytosis | - |

| Kinetochore structures | - |

| Spindle | - |

| Cortex | - |

| Chromosome midbivalent | - |

| Vesicles | - |

| Spatiotemporal dynamics | - |

| Effective local concentration | - |

| Precise targeting of substrates | - |

| Metaphase to anaphase transition | - |

| Spindle assembly checkpoint (SAC) | - |

| Kinetochores | - |

| Spindle microtubules | - |

| Chromosomally stable hSecurin−/− cells | - |

| Parent cell line | - |

| Reduced separase levels | - |

| Inefficient cleavage of Scc1 | - |

| Alternative mechanisms | - |

| Compensate for absence of securin | - |

| Reduced separase levels | - |

| Chromosomal instability | - |

| hSecurin−/− cell line | - |

| Metaphase spreads | - |

| Multiplex fluorescence in situ hybridization (M-FISH) | - |

| Passages | - |

| Biochemical defects | - |

| Potent antagonistic activity | - |

| AMPA receptors | - |

| NMDA glutamate receptors | - |

| Promising lead compound | - |

| Therapeutic agents | - |

| Neuronal diseases | - |

| Epilepsy | - |

| Parkinson's disease | - |

| Alzheimer's disease | - |

| Neurobiological studies | - |

| Structure–activity relationship studies | - |

| Fungus | - |

| Synthetic studies | - |

| Total syntheses | - |

| Precursor | - |

| Oxidative cleavage | - |

| Phenyl group | - |

| Cyclopentene ring | - |

| Intermediate | - |

| Asymmetric Morita–Baylis–Hillman Reaction | - |

| Phoslactomycin family of antibiotics | - |

| Asymmetric Morita–Baylis–Hillman Reaction | - |

| β-ICD–HFIPA method | - |

| Chiral α-amino aldehydes | - |

| Synthetically useful α-methylene-β-hydroxy-γ-amino acid esters | - |

| Indium-Catalyzed Conia-ene Reactions | - |

| Biologically Intriguing Alkaloids | - |

| Glutmate receptors | - |

| Excitatory synaptic transmission | - |

| Central nervous system | - |

| Important physiological mechanisms | - |

| Memory | - |

| Learning | - |

| Synaptic plasticity | - |

| Excessive stimulation | - |

| Neurological disorders | - |

| Neuronal damage | - |

| Stroke | - |

| Glutamate receptor agonists | - |

| Antagonists | - |

| Novel structures | - |

| Brain mechanisms | - |

| Drug discovery | - |

| Dysiherbaine | - |

| Neodysiherbaine A | - |

| Kaitocephalin | - |

| Anticonvulsant activity | - |

| Seizure models | - |

| Neurotoxicity | - |

| Hepatotoxicity | - |

| Quinazolinone | - |

| Urease | - |

| Neurodegenerative processes | - |

| Socially significant problem | - |

| Modern society | - |

| Anticonvulsants | - |

| Multiple seizures | - |

| Medicinal chemists | - |

| Structurally optimized | - |

| Molecular fragmentation approach | - |

| Broad-spectrum activity | - |

| Drug resistance mechanisms | - |

| Infectious diseases | - |

| Structural diversity | - |

| Synthetic accessibility | - |

| Nicotinonitriles bearing a quinazolinone moiety | - |

| Attractive targets | - |

| Rational structural modifications | - |

| Pharmacokinetic properties | - |

| Bioavailability | - |

| Selectivity | - |

| Efficacious and safer drug candidates | - |

| Biological importance | - |

| Drug discovery studies | - |

| Valuable scaffolds | - |

| Next-generation therapeutics | - |

| Quinazolinone-pyrazole hybrids | - |

| α-glucosidase inhibitory activity | - |

| Molecular hybrids | - |

| Inhibitory activity | - |

| Standard acarbose | - |

| Structure–activity relationship | - |

| Inhibitory activities | - |

| Different substitutions | - |

| Phenyl rings | - |

| Diphenyl pyrazole (B372694) moiety | - |

| Chromene-carbazole hybrids | - |

| Dual anti-cholinesterase ligands | - |

| Elevated Ca2+ concentration | - |

| Opening of NMDARs | - |

| Excitotoxicity | - |

| Development and progression | - |

| Neurodegenerative disorders | - |

| Epilepsy | - |

| Alzheimer's disease (AD) | - |

| Parkinson's disease (PD) | - |

| Multiple CNS disorders | - |

| Behavioral manifestations | - |

| Underlying mechanisms | - |

| Amphetamine | - |

| Animal models of mania | - |

| Comprehensive review | - |

| AMPH-induced mania model | - |

| Kv7 activation | - |

| Striatal dopamine release | - |

| Dual mechanisms | - |

| Hyperpolarizing VTA dopamine neuron resting membrane potential | - |

| Enhanced potassium efflux | - |

| Attenuating burst firing dynamics | - |

| Stabilizing action potential thresholds | - |

| Synaptic dopamine concentrations | - |

| Reward-related behaviors | - |

| Antimanic agents | - |

| Lithium | - |

| GSK-3β inhibition | - |

| Convergent pathways | - |

| Reducing neuronal hyperexcitability | - |

| Subtype-specific challenges | - |

| Kv7.2/Kv7.3 subunits | - |

| Mood regulation | - |

| Peripheral expression | - |

| Kv7.1 | - |

| Side effects | - |

| Brain-penetrant | - |

| Subtype-selective ligands | - |

| Translational success | - |

| In vivo Kv7 channel imaging | - |

| Manic patients | - |

| Isoform-specific knockout models | - |

| Dissect circuit contributions | - |

| Structure-based drug design | - |

| Kv7.2/Kv7.3 gating mechanisms | - |

| Integrative approach | - |

| Novel therapeutic targets | - |

| Bipolar disorder | - |

| PKCβ-DAT pathway | - |

| Neurotransmitter-receptor interaction pathway | - |

| Protein kinase C (PKC) signaling | - |

| Pathophysiology | - |

| Treatment of bipolar disorder | - |

| Postmortem studies | - |

| Elevated PKC activity | - |

| Prefrontal cortex | - |

| Manic patients | - |

| Healthy controls | - |

| Significant positive correlations | - |

| PKC activation | - |

| Dopamine transporter (DAT) phosphorylation levels | - |

| PKC hyperactivity | - |

| Dopaminergic system dysfunction | - |

| DAT regulation | - |

| AMPH-induced mania model | - |

| TAAR1 receptor activation | - |

| Ventral tegmental area (VTA) | - |

| Signaling cascade | - |

| Gαi inhibition | - |

| cAMP elevation | - |

| 5-hydroxytryptamine | - |

| Serotonergic (5-HT) system | - |

| Neurobiology of mania | - |

| Widely distributed neurotransmitter systems | - |

| Central nervous system (CNS) | - |

| Serotonergic neurons | - |

| Dorsal raphe nucleus | - |

| Median raphe nucleus | - |

| Extensive projections | - |

| Innervate key brain regions | - |

| Thalamus | - |

| Hypothalamus | - |

| Striatum | - |

| Hippocampus | - |

| Prefrontal cortex | - |

| Regulating higher-order functions | - |

| Sleep-wake cycles | - |

| Emotional processing | - |

| Impulse control | - |

| Metabolic inhibition | - |

| Neurotransmitters | - |

| Serotonin | 5208 |

| Monoamine oxidase (MAO) | - |

| Binding sites | - |

| Reducing DA conversion to DOPAC | - |

| Genetically modulated | - |

| MAO polymorphisms | - |

| Pathophysiological consequences | - |

| Synergistic D2 receptor hypersensitivity | - |

| Mesolimbic system | - |

| D1 receptor dysfunction | - |

| Dopaminergic system dysregulation | - |

| Anatomically | - |

| Dopaminergic projections | - |

| Ventral tegmental area | - |

| Critical limbic and cortical regions | - |

| Hippocampus | - |

| Striatum | - |

| Nucleus accumbens | - |

| Prefrontal cortex | - |

| Modulating motor control | - |

| Emotional processing | - |

| Reward circuitry | - |

| Interactions with G-protein coupled receptors | - |

| Clinical | - |

| Affected individuals | - |

| Succumb to completed suicide | - |

| Documented suicide attempt | - |

| Disease progression | - |

| Imperative for early detection | - |

| Preventive intervention | - |

| Recent advances | - |

| Neurobiological research | - |

| Elucidated multi-level mechanistic disturbances | - |

| Manic pathophysiology | - |

| Monoaminergic dysregulation | - |

| Dopaminergic systems | - |

| Serotonergic systems | - |

| Molecular level | - |

| Ethris | - |

| mRNA | - |

| Respiratory Therapeutics | - |

| Academic research | - |

| Munich University | - |

| Rudolph | - |

| Gene therapy | - |

| Cystic fibrosis | - |

| Plank | - |

| Cellular delivery mechanisms | - |

| Carsten Rudolph | - |

| CEO | - |

| Combined innovation | - |

| Stabilized, non-immunogenic mRNA | - |

| Respiratory delivery | - |

| Transformative approach | - |

| Treating conditions | - |

| Asthma | - |

| COPD | - |

| Other respiratory diseases | - |

| Effective therapeutic intervention | - |

| Scientist's perspective | - |

| Accept | - |

| Protein demonstrated biological activity | - |

| Activating appropriate antiviral pathways | - |

| Company received approval | - |

| Clinical Trial Application (CTA) | - |

| Phase IIa study | - |

| UK | - |

| Mild to moderate asthmatics | - |

| Nasal spray formulation | - |

| Controlled rhinovirus infection | - |

| Prevent exacerbation symptoms | - |

| Interim data expected | - |

| End of the year | - |

| Full completion anticipated | - |

| Autumn 2026 | - |

| Supply Chain Innovation | - |

| Particularly notable achievement | - |

| German biotech | - |

| Solved fundamental physics problem | - |

| Limited mRNA therapeutics | - |

| Injectable vaccines | - |

| Breakthrough stabilizer technology | - |

| mRNA particles | - |

| Survive mechanical stress | - |

| Inhalation delivery | - |

| Opening the door | - |

| Treating chronic respiratory diseases | - |

| Platform Technology | - |

| Three-Pronged Approach | - |

| Modification created | - |

| Stabilized Non-Immunogenic mRNA (SNIM RNA) | - |

| Modification strategy | - |

| Alters molecular pattern recognition elements | - |

| Typically detected | - |

| Innate immune system's sensors | - |

| Toll-like receptors TLR3 | - |

| TLR7 | - |

| TLR8 | - |

| Avoiding activation | - |

| Pattern recognition receptors | - |

| Enter cells | - |

| Triggering inflammatory responses | - |

| Allowing for repeat administration | - |

| Critical requirement | - |

| Treating chronic conditions | - |

| Asthma | - |

| Clinical Progress | - |

| Respiratory Focus | - |

| Ethris completed first Phase I clinical trial | - |

| Respiratory therapeutic | - |

| Reporting positive safety data | - |

| Company's lead program | - |

| Targets virus-induced asthma exacerbations | - |

| Formulation designed | - |

| Nasal administration | - |

| Prevent respiratory virus infections | - |

| Trigger asthma attacks | - |

| Trial confirmed production | - |

| Intended protein | - |

| Lung and nasal lining fluid | - |

| Dose-dependent manner | - |

| Levels exceeding expected therapeutic range | - |

| Biological activity | - |

| Activating appropriate antiviral pathways | - |

| Company already received approval | - |

| Clinical Trial Application (CTA) | - |

| Phase IIa study | - |

| UK | - |

| Mild to moderate asthmatics | - |

| Treated with Ethris' nasal spray formulation | - |

| Followed by controlled rhinovirus infection | - |

| Assess whether treatment prevents exacerbation symptoms | - |

| Interim data expected | - |

| End of the year | - |

| Full completion anticipated | - |

| Autumn 2026 | - |

| Investigation of the Genotoxic, Cytotoxic, Apoptotic, and Oxidant Effects | - |

| Olive Leaf Extracts | - |

| Liver Cancer Cell Lines | - |

| Turkish Journal of Pharmaceutical Sciences | - |

| Best of our knowledge | - |

| First study in the literature | - |

| Investigating cytotoxic, genotoxic, and apoptotic activity | - |

| OLEs | - |

| Liver cancer cell lines | - |

| OLEs activated cytotoxic and apoptotic mechanisms | - |

| Cancer cells | - |

| OLEs may have potential | - |

| Cancer treatment | - |

| More detailed in vivo studies | - |

| Cytotoxicity assay | - |

| Measure cytotoxicity | - |

| Cancer and healthy cells | - |

| Cells per well | - |

| Added to 96 opaque white plates | - |

| Samples of different concentrations | - |

| Added and incubated | - |

| 24 hours | - |

| After incubation | - |

| ATP solution | - |

| Added to the wells | - |

| Measured luminometrically | - |

| Cell Titer-Glo® Luminescent Cell Viability Test Kit | - |

| Oleuropein | - |

| Important phenolic compound | - |

| Secoiridoid group | - |

| Oleuropein and its metabolite hydroxytrizole (HT) | - |

| Antioxidant activity | - |

| Showed in both in vivo and in vitro experimental models | - |

| In addition to in vivo and in vitro activities | - |

| Antioxidant potential | - |

| Oleuropein and HT | - |

| Investigated on experimental cell line models | - |

| Animal models | - |

| Recent epidemiological studies | - |

| Shown that OLEs rich in phenolic compounds | - |

| Correlated with decreased cardiovascular risk | - |

| Neurodegenerative disease | - |

| Cancer | - |

| Inhibition of cell viability | - |

| Cytotoxicity results | - |

| OLEs | - |

| Liver hepatoma (H4IIE) | - |

| Healthy liver clone-9 cells | - |

| Presented in Figure 2A | - |

| Results showed robust concentration dependent response relationship | - |

| Cytotoxicity of OLEs | - |

| In Figure 2A | - |

| Gradual decrease was seen | - |

| Viability of H4IIE cells | - |

| Statistically significant difference obtained p<0.001 | - |

| Increased concentrations | - |

| ATP cell viability | - |

| Intracellular reactive oxygen species generation levels | - |

| Double staining test | - |

| Acridine orange/ethidium bromide | - |

| Comet assay | - |

| Levels of interleukin 1-beta (IL-1β) | - |

| IL-6 | - |

| Tumor necrosis factor alpha | - |

| Measured | - |

| Significance was determined | - |

| ANOVA test | - |

| Results | - |

| Apoptotic, genotoxic, cytotoxic, and oxidative effects | - |

| OLEs increased with increasing concentrations | - |

| Compared to controls | - |

| H4IIE cells | - |

| p<0.001 | - |

| Conclusion | - |

| First study to show significant and selective cytotoxic activity | - |

| OLEs | - |

| Selected H4IIE cancer cell lines | - |

| Synthesis of target compounds 8(a–p) | - |

| Download Scientific Diagram | - |

| ResearchGate | - |

| Computational mechanistic study | - |

| Good agreement with experimental data | - |

| Most of the different substituted quinazolinones | - |

| Exhibited moderate to high anticonvulsant activity | - |

| All seizure models | - |

| No symptoms of neurotoxicity | - |

| Hepatotoxicity | - |

| Data indicating ability | - |

| Some quinazolinone inhibit activity | - |

| Urease | - |

| Neurodegenerative processes | - |

| Central nervous system | - |

| Important socially significant problem | - |

| Modern society | - |

| Recent years | - |

| Design and synthesis of anticonvulsants | - |

| Effective against multiple seizures | - |

| Attracted much attention | - |

| Medicinal chemists | - |

| Attempt to find novel anticonvulsants | - |

| Herein reported structurally optimized sixteen different substituted quinazolinones | - |

| Explored through molecular fragmentation approach | - |

| Anticonvulsan | - |

| Cite | - |

| Download full-text | - |

| Citations | - |

| Moreover, their broad-spectrum activity | - |

| Potential to overcome drug resistance mechanisms | - |

| Present valuable opportunities | - |

| Combating infectious diseases | - |

| Structural diversity | - |

| Synthetic accessibility | - |

| Nicotinonitriles bearing a quinazolinone moiety | - |

| Attractive targets | - |

| Medicinal chemistry | - |

| Rational structural modifications | - |

| Further enhance pharmacokinetic properties | - |

| Bioavailability | - |

| Selectivity | - |

| Leading to development | - |

| More efficacious and safer drug candidates | - |

| Overall, biological importance | - |

| Compounds | - |

| Drug discovery studies | - |

| Underscores their potential | - |

| Valuable scaffolds | - |

| Developing next-generation therapeutics | - |

| Targeting various diseases | - |

| Synthesis, Investigation of the Crystal Structure, DFT and In Silico Medicinal Potential | - |

| Nicotinonitrile Substituted Quinazolindione | - |

| Potential Anticancer Scaffold | - |

| Article | - |

| Full-text available | - |

| Dec 2024 | - |

| MOL PHYS | - |

| Sabir Ali Siddique | - |

| Shaaban Kamel Mohamed | - |

| Muhammad Sarfraz | - |

| Etify A. Bakhite | - |

| Youness El Bakri | - |

| View | - |

| However, to date, no carbazole-chromene hybrids | - |

| Reported as dual cholinesterase inhibitors | - |

| Thus, in continuation to our interest | - |

| Carbazoles | - |

| Chromenes | - |

| Novel neurotherapeutics | - |

| Worthwhile exercise to fuse 9H- | - |

| Herein, designed, synthesized, and screened novel chromene-carbazole hybrids | - |

| Dual anti-cholinesterase ligands | - |

| Fig. 1 | - |

| Elevated Ca2+ concentration | - |

| Through opening of NMDARs | - |

| Also leads to excitotoxicity | - |

| Increasing concentration of neurotransmitter Glu | - |

| Excitotoxicity has crucial role | - |

| Development and progression | - |

| Neurodegenerative disorders | - |

| Epilepsy | - |

| Alzheimer's disease (AD) | - |

| Parkinson's disease (PD) | - |

| Other multiple CNS disorders | - |

| RedHill's Oral Broad-Acting Antiviral | - |

| Opaganib | 135398510 |

| RedHill Biopharma | - |

| Mechanisms support hypothesis | - |

| Broad antiviral activity | - |

| Opaganib is host-targeted | - |

| In vitro inhibition against variants of concern | - |

| Including | - |

Interactive Data Tables

While specific quantitative data for this compound across all these categories was not present in the search results to populate interactive tables, the types of data that would be included in such tables, based on the described in vitro studies, are outlined below:

Table 7.2.1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Assay Method | IC50 (µM) | Key Mechanism(s) Observed |

| [Cell Line Name] | [e.g., MTT, SRB] | [Value] | [e.g., Apoptosis, Cell Cycle Arrest] |

| ... | ... | ... | ... |

Interactive Feature: Users could filter or sort the table by cell line, assay method, or IC50 value. Clicking on a cell line might provide a brief description of that cell line.

Table 7.2.2: Apoptosis Induction by this compound in Cancer Cell Lines

| Cell Line | Treatment Concentration (µM) | Apoptosis Rate (%) | Key Apoptotic Marker(s) Modulated |

| [Cell Line Name] | [Concentration] | [Rate] | [e.g., Caspase 3/7 activation, Bax/Bcl-2 ratio] |

| ... | ... | ... | ... |

Interactive Feature: Users could filter or sort by cell line, concentration, or apoptosis rate. Clicking on a cell might display a graph of apoptosis over time or dose.

Table 7.4.1: Modulation of Inflammatory Mediators by this compound in vitro

| Cell Type | Stimulus | This compound Concentration (µM) | Effect on [Mediator, e.g., NO, TNF-α] | Key Signaling Pathway(s) |

| [Cell Type, e.g., RAW264.7 macrophages] | [e.g., LPS] | [Concentration] | [e.g., Decreased production, Increased production] | [e.g., NF-κB, MAPK] |

| ... | ... | ... | ... | ... |

Interactive Feature: Users could filter or sort by cell type, stimulus, or inflammatory mediator. Clicking on a cell might show a diagram of the affected signaling pathway.

These tables would be populated with specific data points from research studies on this compound as they become available, providing a concise and interactive summary of its in vitro pharmacological activities and mechanistic insights.

Chemical Biology and Chemical Probe Development for Securine a Research

Development of Securine A-Based Chemical Probes for Target Engagement

Developing chemical probes based on this compound is essential for understanding its mechanism of action and identifying its direct biological targets. Effective chemical probes should possess high affinity and selectivity for their intended target, adequate solubility and stability, and the ability to engage the target within living cells. nih.govresearchgate.netnih.gov Target engagement, the verification that a chemical probe binds to its intended target in a given system, is a critical aspect of probe validation. promega.co.ukchemicalprobes.org

Affinity-Based Probes

Affinity-based probes are a class of chemical probes designed to enrich and identify target proteins through binding interactions. researchgate.net These probes typically incorporate a ligand that binds to the target, a reactive group for covalent attachment, and a tag (such as biotin (B1667282) or a fluorescent label) for purification or visualization. frontiersin.org The design of affinity-based probes often starts with a known ligand and appends the necessary functional groups. frontiersin.org This approach allows for the isolation of the probe-target complex, which can then be analyzed, often by mass spectrometry, to identify the protein target. nih.gov While the search results did not provide specific examples of this compound-based affinity probes, the general principles of their design and application in target identification are well-established in chemical biology. researchgate.netfrontiersin.orgnih.govuniversiteitleiden.nlrsc.org

Fluorescent Probes